N-[2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid is a complex organic compound that combines a phenoxy group with an ethoxy chain and an amine group, forming a butan-1-amine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl]butan-1-amine typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-chloro-6-methylphenol with ethylene oxide under basic conditions to form 2-(2-chloro-6-methylphenoxy)ethanol.
Ethoxylation: The intermediate is then reacted with another equivalent of ethylene oxide to extend the ethoxy chain, resulting in 2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethanol.
Amination: The final step involves the reaction of the ethoxylated intermediate with butan-1-amine under acidic conditions to form the desired amine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl]butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the compound into its reduced forms.
Substitution: The chloro group in the phenoxy ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
N-[2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl]butan-1-amine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl]butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl]-2-methyl-2-propanaminium
- N-[2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl]ethanamine
Uniqueness
N-[2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl]butan-1-amine stands out due to its unique combination of a phenoxy group, an ethoxy chain, and a butan-1-amine moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-[2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClNO2.C2H2O4/c1-3-4-8-17-9-10-18-11-12-19-15-13(2)6-5-7-14(15)16;3-1(4)2(5)6/h5-7,17H,3-4,8-12H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPFXKMIGPNRJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOCCOC1=C(C=CC=C1Cl)C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.